![molecular formula C14H24Cl2N4 B1522927 3-(4-Benzylpiperazin-1-yl)propanimidamide dihydrochloride CAS No. 1269151-58-7](/img/structure/B1522927.png)
3-(4-Benzylpiperazin-1-yl)propanimidamide dihydrochloride
Overview
Description
“3-(4-Benzylpiperazin-1-yl)propanimidamide dihydrochloride” is a chemical compound with the CAS Number: 1269151-58-7 . It has been widely studied in the field of neuroscience due to its potential therapeutic properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N4.3ClH/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13;;;/h1-6H,7-12,15-16H2;3*1H . This indicates that the compound has a benzylpiperazine group attached to a propanimidamide group, and it’s a trihydrochloride salt .Scientific Research Applications
Antimicrobial Activity
This compound has shown promise in antimicrobial activity, particularly in antifungal applications. It has been tested against various proteins and enzymes related to bacterial and fungal pathogens .
Pharmaceutical Testing
It is used as a reference standard in pharmaceutical testing to ensure the accuracy and quality of drug formulations .
Molecular Modeling
The compound has been utilized in molecular modeling studies to understand its interaction with biological molecules, which is crucial for drug design .
Enzyme Inhibition
It has potential applications in enzyme inhibition, which is a key aspect of developing treatments for diseases where enzyme activity is a factor .
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propanimidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.2ClH/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13;;/h1-5H,6-12H2,(H3,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIGIONDNHFOBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=N)N)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)propanimidamide dihydrochloride | |
CAS RN |
1269151-58-7 | |
Record name | 3-(4-benzylpiperazin-1-yl)propanimidamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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